molecular formula C8H7FN2 B12952961 7-Fluoro-3H-indol-6-amine

7-Fluoro-3H-indol-6-amine

Cat. No.: B12952961
M. Wt: 150.15 g/mol
InChI Key: HRNQEZIAHLCHJH-UHFFFAOYSA-N
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Description

7-Fluoro-3H-indol-6-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 7th position and an amine group at the 6th position on the indole ring. It appears as a white to pale yellow solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Fluoro-3H-indol-6-amine involves the fluorination of 6-amino-3H-indol-3-ol. This reaction typically requires a fluorinating agent and is conducted under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

7-Fluoro-3H-indol-6-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-3H-indol-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

    Indole: The parent compound, lacking the fluorine and amine groups.

    5-Fluoroindole: Similar structure but with the fluorine atom at the 5th position.

    6-Aminoindole: Lacks the fluorine atom but has the amine group at the 6th position.

Uniqueness: 7-Fluoro-3H-indol-6-amine’s unique combination of a fluorine atom and an amine group on the indole ring distinguishes it from other indole derivatives. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

7-fluoro-3H-indol-6-amine

InChI

InChI=1S/C8H7FN2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-2,4H,3,10H2

InChI Key

HRNQEZIAHLCHJH-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C=CC(=C2F)N

Origin of Product

United States

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